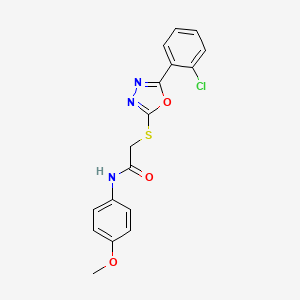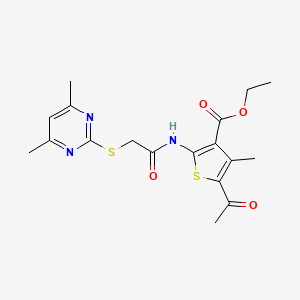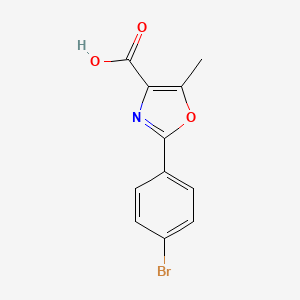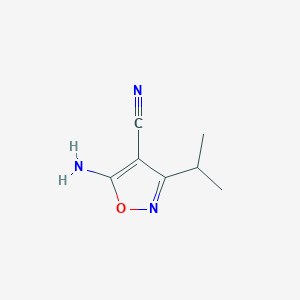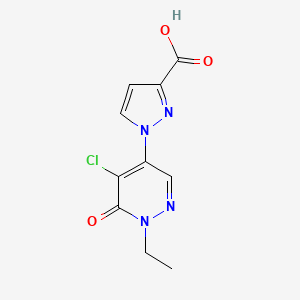![molecular formula C6H4BrClN2O B11774233 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11774233.png)
6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine is a heterocyclic compound that contains both bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-bromophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate in a solvent like chloroform . This reaction proceeds through acylation followed by intramolecular cyclization to form the desired oxazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[2,1-b][1,3]oxazine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are studied for their potential as therapeutic agents, including antimicrobial and anticancer activities.
Material Science: The compound is explored for its potential use in the development of new materials, such as electroluminescent materials for OLED devices.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, some derivatives of imidazo[2,1-b][1,3]oxazine have been shown to inhibit enzymes like factor IXa, which is involved in blood coagulation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure but contain sulfur instead of oxygen.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazo core but are fused with a pyridine ring.
Uniqueness
6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C6H4BrClN2O |
|---|---|
Molecular Weight |
235.46 g/mol |
IUPAC Name |
6-bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-3-10-2-1-9-6(10)11-5(4)8/h1-2H,3H2 |
InChI Key |
OQHTXCAHDHQELK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(OC2=NC=CN21)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


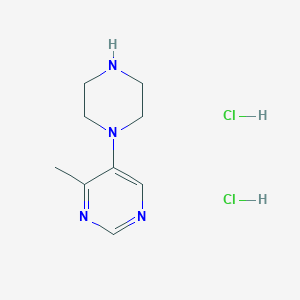
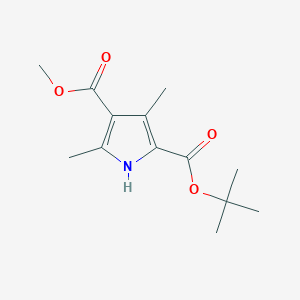

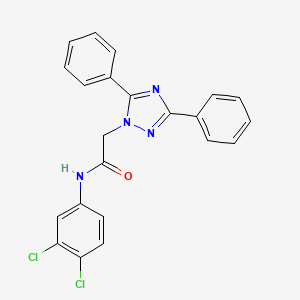
![2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole](/img/structure/B11774180.png)


![2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate](/img/structure/B11774195.png)
